molecular formula C13H21NO5 B8233393 (2S,4R)-N-Boc-4-Allyloxyproline

(2S,4R)-N-Boc-4-Allyloxyproline

Cat. No.: B8233393
M. Wt: 271.31 g/mol
InChI Key: BLBHRAKGKXHIAB-ZJUUUORDSA-N
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Description

(2S,4R)-N-Boc-4-Allyloxyproline is a chiral amino acid derivative that has garnered interest in various fields of research due to its unique structural and chemical properties. This compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, an allyloxy substituent at the 4-position, and a proline backbone. The stereochemistry of the compound is defined by the (2S,4R) configuration, which plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-N-Boc-4-Allyloxyproline typically involves several key steps, including the protection of the amino group, the introduction of the allyloxy group, and the formation of the proline ring. One common method involves the use of a Mitsunobu reaction to introduce the allyloxy group. This reaction is carried out under mild conditions using reagents such as diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in the presence of an alcohol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions is essential to achieve the desired stereochemistry and avoid the formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-N-Boc-4-Allyloxyproline undergoes various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol under appropriate conditions.

    Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.

    Substitution: The allyloxy group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield an epoxide, while reduction of the Boc group results in the formation of the free amine.

Scientific Research Applications

(2S,4R)-N-Boc-4-Allyloxyproline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,4R)-N-Boc-4-Allyloxyproline involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets with high specificity. This can lead to the modulation of enzymatic activity or receptor signaling pathways. For example, the compound may act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a Boc protecting group and an allyloxy substituent, which provides a balance of stability and reactivity. Its specific stereochemistry also allows for precise interactions with biological targets, making it a valuable tool in both research and industrial applications.

Properties

IUPAC Name

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-prop-2-enoxypyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-5-6-18-9-7-10(11(15)16)14(8-9)12(17)19-13(2,3)4/h5,9-10H,1,6-8H2,2-4H3,(H,15,16)/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBHRAKGKXHIAB-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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